molecular formula C18H22BrN5O5S B2972917 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-04-8

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2972917
CAS No.: 868981-04-8
M. Wt: 500.37
InChI Key: QPNLMJMEVOKUQS-UHFFFAOYSA-N
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Description

This compound features a bis-amide (oxalamide) backbone with two distinct substituents:

  • N2-substituent: A 3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl group, combining a sulfonated oxazolidine ring with a 4-bromophenyl substituent. The sulfonyl group enhances polarity, while the bromine atom contributes steric bulk and electron-withdrawing effects.

Its synthesis likely involves N-acylation and sulfonylation steps, as seen in related compounds .

Properties

IUPAC Name

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O5S/c19-14-2-4-15(5-3-14)30(27,28)24-10-11-29-16(24)12-22-18(26)17(25)21-6-1-8-23-9-7-20-13-23/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNLMJMEVOKUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, a compound characterized by its complex structure, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is defined by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₅H₁₈BrN₅O₃S
Molecular Weight 404.31 g/mol
CAS Number 1021092-93-2

The compound features an imidazole ring, a propyl chain, and an oxazolidine moiety, contributing to its biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Attachment of the Propyl Chain : This is achieved via nucleophilic substitution where the nitrogen of the imidazole attacks a propyl halide.
  • Introduction of the Oxazolidine Moiety : The oxazolidine is formed through a reaction involving sulfonamide derivatives and subsequent coupling with the imidazole derivative.

The compound exhibits its biological activity primarily through enzyme inhibition and receptor binding. It targets specific pathways involved in cellular proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.

Anticancer Activity

Case studies have demonstrated that compounds similar to this compound show promising anticancer properties. For instance, a related compound demonstrated significant inhibition of colorectal cancer cell lines (SW480 and HCT116), with IC50 values of 0.12 μM, indicating potent activity against these cells .

Antiviral Activity

Research indicates that compounds containing similar structures have been evaluated for antiviral properties. A study highlighted that modifications to the oxalamide structure can enhance antiviral potency against HIV by inhibiting viral entry into host cells .

Data Tables

Study ReferenceCompound TestedIC50 (μM)Activity Type
Similar Compound0.12Anticancer (Colorectal)
Related AnalogVariesAntiviral

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituent on Phenyl Core Structure Synthesis Key Steps Yield (%) Melting Point (°C) Structural Analysis Method
Target Compound 4-Bromophenyl sulfonyl Oxalamide N-acylation, sulfonylation N/A N/A NMR, X-ray (SHELXL)
N1-(3-(1H-Imidazol-1-yl)propyl)-N2-((3-((4-Methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide 4-Methoxyphenyl sulfonyl Oxalamide Similar N-acylation N/A N/A NMR
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide 2-Chlorophenyl Hydrazinecarboxamide Cyclization, acylation N/A N/A X-ray crystallography
N1,N2-Bis(2-(4-(2-(4-Hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide 4-Hydroxy-3-methoxyphenyl Oxalamide Multi-step acylation/cyclization 86 215–217 NMR, elemental analysis

Key Observations

Substituent Effects
  • Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl analog () has an electron-donating methoxy group, which may increase solubility but reduce electrophilicity . The 2-chlorophenyl substituent in introduces steric hindrance and moderate electron withdrawal, while the hydroxy-3-methoxyphenyl group in offers hydrogen-bonding capability .
Structural Confirmation
  • X-ray Crystallography : The gold standard for confirming configurations (e.g., E-configuration in ’s compound). SHELX software () is widely used for refinement, likely applied to the target compound .
  • Spectroscopy : NMR and elemental analysis remain standard across all compounds for verifying purity and connectivity .

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